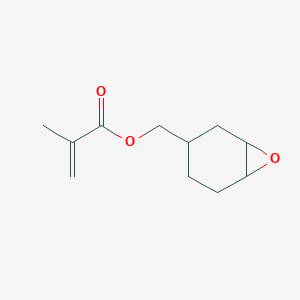

(3,4-Epoxycyclohexyl)methyl methacrylate

Description

The exact mass of the compound 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

82428-30-6 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

[(1S,6R)-7-oxabicyclo[4.1.0]heptan-3-yl]methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H16O3/c1-7(2)11(12)13-6-8-3-4-9-10(5-8)14-9/h8-10H,1,3-6H2,2H3/t8?,9-,10+/m1/s1 |

InChI Key |

FYYIUODUDSPAJQ-XVBQNVSMSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC1CCC2C(C1)O2 |

Other CAS No. |

82428-30-6 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Health Hazard |

Synonyms |

3,4-Epoxycyclohexylmethyl methacrylate; Methacrylic acid (3,4-epoxycyclohexan-1-yl)methyl ester; METHB; METHB【methacrylate】; Methacrylic acid 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester; 2-Propenoic acid,2-Methyl-, 7-oxabicyclo[4.1.0]hept-3-ylMethyl ester; 3, |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis & Process Optimization of (3,4-Epoxycyclohexyl)methyl Methacrylate

CAS No: 2386-87-0 Common Aliases: Cyclomer M100, TTA-15, 3,4-Epoxycyclohexylmethyl methacrylate Molecular Formula: C₁₁H₁₆O₃ Target Audience: Process Chemists, Polymer Scientists, and R&D Engineers.

Executive Summary

(3,4-Epoxycyclohexyl)methyl methacrylate represents a critical class of "dual-cure" monomers. Its architecture combines a radical-polymerizable methacrylate group with a cationically polymerizable cycloaliphatic epoxy group. This duality allows for the creation of interpenetrating polymer networks (IPNs) with superior thermal stability, transparency, and adhesion compared to standard acrylics.

This guide details the industrial standard synthesis pathway: the Prilezhaev epoxidation of (cyclohex-3-enyl)methyl methacrylate . Unlike direct esterification of epoxy alcohols—which suffers from low yields due to acid-catalyzed ring opening—this route preserves the sensitive epoxide functionality by introducing it as the final step under carefully buffered oxidative conditions.

Retrosynthetic Analysis & Molecular Architecture

To design a robust synthesis, we must deconstruct the molecule into stable precursors. The direct esterification of (3,4-epoxycyclohexyl)methanol is chemically fraught because the methacryloyl chloride or methacrylic acid reagents can prematurely open the strained epoxide ring.

Therefore, the Late-Stage Epoxidation Strategy is preferred:

-

Step 1 (Precursor Assembly): Construct the ester linkage using a stable unsaturated alcohol (3-cyclohexene-1-methanol).

-

Step 2 (Functionalization): Oxidize the isolated alkene to the epoxide using a peracid.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

Figure 1: Retrosynthetic disconnection showing the preferred late-stage epoxidation route to avoid premature ring-opening.

Core Synthesis Protocol (Industrial Standard)

This protocol is adapted from high-purity industrial patent literature (e.g., Daicel Chemical Industries methods). It is designed to minimize two critical failure modes: polymerization of the methacrylate and hydrolysis of the epoxide .

Phase 1: Synthesis of Precursor (Cyclohex-3-enyl)methyl methacrylate (CHMA)

Note: This intermediate is often commercially available. If synthesizing de novo:

-

Reagents: 3-Cyclohexene-1-methanol, Methacrylic anhydride, Pyridine (catalyst).

-

Conditions: 80°C, 4 hours.

-

Purification: Vacuum distillation to remove methacrylic acid byproduct.

Phase 2: Epoxidation of CHMA (The Critical Step)

This step utilizes the Prilezhaev Reaction , where peracetic acid delivers an electrophilic oxygen to the electron-rich alkene.

Reagents & Stoichiometry

| Component | Function | Mass/Ratio |

| Precursor (CHMA) | Substrate | 1.0 equiv (e.g., 3000 g) |

| Ethyl Acetate | Solvent (Non-protic) | 3.5 - 4.0 wt equiv |

| Peracetic Acid (30%) | Oxidant | 1.1 - 1.2 equiv |

| Sodium Tripolyphosphate | Acid Scavenger/Stabilizer | 0.3 wt% of CHMA |

| MEHQ | Radical Inhibitor | 400 ppm |

Step-by-Step Protocol

-

Reactor Setup: Use a 316 Stainless Steel reactor equipped with a cooling jacket, mechanical stirrer, and dropping funnel. Inert the system with a Nitrogen/Oxygen mix (90:10). Note: Pure nitrogen is avoided because some radical inhibitors (like MEHQ) require trace oxygen to function effectively.

-

Charge: Load CHMA, Ethyl Acetate, MEHQ, and Sodium Tripolyphosphate.

-

Temperature Control: Bring the internal temperature to 40°C .

-

Why? Higher temperatures (>50°C) risk thermal polymerization of the methacrylate group. Lower temperatures (<30°C) slow the reaction, allowing acid byproducts to accumulate and open the epoxide ring.

-

-

Addition: Dropwise add the 30% Peracetic Acid solution over 3–4 hours .

-

Exotherm Alert: The epoxidation is highly exothermic. Monitor cooling capacity closely.

-

-

Aging: Stir at 40°C for an additional 2–5 hours. Monitor conversion via GC. Target <1% residual CHMA.

-

Quench & Wash:

-

Cool to 20°C.

-

Wash with water (3x) to remove acetic acid and excess peracetic acid.

-

Critical: The final aqueous phase pH must be neutral (pH 6–8). Acidic residues will catalyze the formation of diols (ring opening) during distillation.

-

Phase 3: Purification (Thin-Film Evaporation)

Standard batch distillation is dangerous due to the prolonged heat history (polymerization risk). Use a Wiped Film Evaporator (WFE).

-

Solvent Strip: Remove Ethyl Acetate at 40–60°C / 100–200 Torr.

-

Product Distillation:

-

Pressure: < 2 Torr (High Vacuum).

-

Temperature: < 145°C (Wall temperature).

-

Yield: Expect 85–90% isolated yield.

-

Process Control & Troubleshooting

The synthesis involves balancing two competing reactive groups. The workflow below details the decision logic for process deviations.

Figure 2: Logic flow for critical quality attributes (CQAs) prior to distillation.

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Reaction Temp | 40°C ± 2°C | Balances reaction rate vs. polymerization risk (Trommsdorff effect). |

| Residual Acid | < 100 ppm | Acids catalyze the epoxide ring opening to form a glycol, increasing viscosity and ruining crosslinking potential. |

| Inhibitor (MEHQ) | 100–500 ppm | Prevents radical propagation. Requires dissolved oxygen to form the inhibiting peroxy radical species. |

| Water Content | < 0.1% | Water acts as a nucleophile, opening the epoxide ring during storage. |

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

-

¹H NMR (CDCl₃, 400 MHz):

-

Epoxide Protons: Multiplets at δ 3.1–3.3 ppm.

-

Methacrylate Vinyl Protons: Singlets at δ 5.5 and 6.1 ppm.

-

Ester Methylene: Doublet at δ 3.9–4.0 ppm.

-

Absence check: Ensure no aldehyde peaks (from oxidative cleavage) or diol peaks (broad singlets).

-

-

Epoxy Equivalent Weight (EEW): Theoretical ~196 g/eq. Experimental values should be 198–205 g/eq. Higher values indicate partial ring opening.

-

GC Purity: > 98.0% area normalization.

Safety & Handling

-

Peracetic Acid: Potent oxidizer and corrosive. Use in a dedicated blast-shielded hood or reactor. Never mix directly with metal salts (accelerates decomposition).

-

Sensitization: this compound is a skin sensitizer. Use nitrile gloves and long sleeves.

-

Storage: Store at 2–8°C under an air atmosphere (not pure nitrogen) to maintain inhibitor activity.

References

-

Daicel Chemical Industries. Method for producing 3,4-epoxycyclohexylmethyl methacrylate.[1] Patent JP2000169465.

-

Sigma-Aldrich. 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate Product Sheet (Analogous Chemistry).

-

ChemicalBook. 3,4-Epoxycyclohexylmethyl methacrylate Properties and Synthesis.

-

Macromolecules. Poly(3,4-epoxycyclohexylmethyl acrylate) Synthesis and Use. (2024).[1][2]

-

Ullmann's Encyclopedia of Industrial Chemistry. Epoxy Resins and Methacrylates. (General Reference for Prilezhaev Reaction).

Sources

(3,4-Epoxycyclohexyl)methyl methacrylate CAS number 82428-30-6

The Dual-Functional Architect: Bridging Radical and Cationic Polymerization for Advanced Biomaterials [1]

Executive Summary

Compound: (3,4-Epoxycyclohexyl)methyl methacrylate CAS: 82428-30-6 Common Trade Name: Cyclomer M100[1]

This technical guide analyzes the unique "hybrid" reactivity of this compound.[1] Unlike standard monomers, this molecule possesses two distinct reactive termini: a methacrylate group (susceptible to free-radical polymerization) and a cycloaliphatic epoxy group (susceptible to cationic polymerization).[1]

For researchers in drug delivery and biomaterials, this dual-functionality solves a critical engineering paradox: obtaining high mechanical strength while minimizing volumetric shrinkage.[1] This guide details the mechanistic pathways, formulation protocols, and specific applications in dental restorative materials and microfluidic device fabrication.

Part 1: Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule acts as a bifunctional linker.[1] Its architecture dictates its utility:

-

Methacrylate Moiety: Allows for rapid, light-initiated curing (photopolymerization) to form the initial polymer backbone.[1]

-

Cycloaliphatic Epoxy Ring: Provides a secondary, "dark" cure or thermal cure mechanism.[1] Crucially, cycloaliphatic epoxies polymerize via ring-opening, which results in lower volumetric shrinkage compared to linear acrylates.[1]

Technical Specifications

Data aggregated from Daicel and PubChem technical dossiers.

| Property | Value | Significance in Formulation |

| Molecular Weight | 196.24 g/mol | Low MW allows for low viscosity formulations without solvents.[1] |

| Epoxy Equivalent Weight (EEW) | 195 - 215 g/eq | Critical for calculating stoichiometric ratios for cationic initiators.[1] |

| Viscosity (25°C) | 9 - 50 mPa[1]·s | Extremely low viscosity; acts as a reactive diluent.[1] |

| Appearance | Clear, colorless liquid | Suitable for optical applications (e.g., contact lenses, microscopy). |

| Solubility | Soluble in organic solvents | Compatible with standard acrylic resin systems.[1] |

| Hydrolytic Stability | High | The cycloaliphatic ring is more stable in aqueous environments than glycidyl esters.[1] |

Part 2: Reaction Mechanisms (The Dual-Cure Advantage)[1]

The core value of CAS 82428-30-6 is its ability to undergo orthogonal polymerization.[1] This allows for "Stage-Curing"—creating a shape with UV light (radical) and locking in properties with heat (cationic).[1]

Mechanistic Pathway Diagram

The following diagram illustrates the divergent reaction pathways available to the formulator.

Figure 1: Orthogonal polymerization pathways. Pathway A forms the initial shape; Pathway B densifies the matrix and reduces shrinkage.

Part 3: Applications in Biomedical Research

Dental Restorative Materials (Low Shrinkage Composites)

Standard methacrylates (like Bis-GMA) suffer from polymerization shrinkage (2-5%), leading to marginal gaps and bacterial leakage.[1]

-

The Solution: Incorporating CAS 82428-30-6 allows for cationic ring-opening polymerization.[1] Ring-opening expands the molecular volume slightly, counteracting the shrinkage caused by the methacrylate double-bond formation.[1]

-

Result: Composites with shrinkage stress reduced by up to 30% compared to conventional resins.[1]

Microfluidics & Lab-on-a-Chip

In drug discovery, PMMA (Polymethyl methacrylate) microfluidic chips are standard.[1] However, bonding PMMA layers often requires solvents that damage micro-channels.

-

Application: CAS 82428-30-6 is used as a UV-curable adhesive layer .[1][2] The epoxy group bonds covalently to surface plasma-treated PMMA, while the methacrylate group integrates with the bulk material, ensuring a solvent-free, biocompatible seal.

Part 4: Experimental Protocols

Protocol A: Synthesis of a Dual-Cure Hydrogel Scaffold

Target Audience: Tissue Engineers requiring tunable stiffness.[1]

Reagents:

-

PEG-Diacrylate (Crosslinker)[1]

-

Irgacure 2959 (UV Initiator)[1]

-

Iodonium Salt (Cationic Initiator - e.g., Diphenyliodonium hexafluorophosphate)[1]

Workflow:

-

Pre-Mix Preparation:

-

Stage 1 Curing (Shape Definition):

-

Stage 2 Curing (Stiffening/Post-Cure):

Protocol B: Surface Functionalization for Protein Conjugation

Target Audience: Assay Developers.

-

Activation: Treat a standard PMMA slide with Oxygen Plasma (50W, 30s) to generate surface hydroxyls.

-

Deposition: Spin-coat a 2% solution of CAS 82428-30-6 (in ethanol) onto the slide.

-

Grafting: Bake at 80°C for 1 hour. The epoxy groups react with surface hydroxyls, anchoring the monomer.

-

Conjugation: The exposed methacrylate groups are now available to react with thiol-modified proteins or drugs via Michael addition or radical grafting under UV.[1]

Part 5: Safety & Handling (MSDS Highlights)

Signal Word: DANGER

Critical Handling Rule: Unlike simple acrylates, the epoxy component is a potent sensitizer. Double-gloving (Nitrile) is mandatory.[1] All weighing must occur in a fume hood.[1] In the event of skin contact, wash with soap and water; do not use solvent (alcohol/acetone), as this drives the monomer deeper into the dermis.

Part 6: References

-

Daicel Corporation. (n.d.).[1][7][4] CYCLOMER M100 Technical Data Sheet. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 121494101, this compound. Retrieved from [1]

-

Miwon Specialty Chemical. (2023).[1][3] Miramer M100 Technical Data Sheet. Retrieved from [1][3]

-

MDPI. (2021). Development of Dental Poly(methyl methacrylate)-Based Resin for Stereolithography Additive Manufacturing. Materials, 14(18). Retrieved from [1]

-

National Institutes of Health (NIH). (2024).[1] Prosthodontic Applications of Polymethyl Methacrylate (PMMA): An Update. Retrieved from [1]

Sources

Technical Whitepaper: Dual-Functional Architectures of (3,4-Epoxycyclohexyl)methyl Methacrylate (ECHMA)

[1]

Executive Summary

(3,4-Epoxycyclohexyl)methyl methacrylate (ECHMA), commercially known as Cyclomer M100 or TTA15, represents a critical class of hybrid monomers bridging the gap between rapid-cure acrylics and high-performance epoxies.[1] Unlike standard glycidyl methacrylates (GMA), ECHMA features a cycloaliphatic epoxy ring fused to a methacrylate ester.[1] This unique architecture enables the formation of Interpenetrating Polymer Networks (IPNs) via dual-mode polymerization: free-radical curing of the methacrylate functionality and cationic ring-opening of the epoxide.[1]

This guide provides a rigorous technical analysis of ECHMA, focusing on its utility in stereolithography (SLA), electronic encapsulation, and high-performance coatings.

Molecular Architecture & Physicochemical Profile[1]

The distinct advantage of ECHMA lies in its lack of ether oxygen atoms near the epoxy group—a structural flaw in glycidyl ethers that retards cationic polymerization due to basicity. In ECHMA, the epoxy group is part of a strained cyclohexane ring, significantly enhancing reactivity toward photo-generated superacids.

Structural Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 82428-30-6 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Viscosity (25°C) | ~9–15 mPa[1]·s (Low viscosity facilitates solvent-free formulations) |

| Epoxy Equivalent Weight | ~205 g/eq |

| Functionality | Dual: Methacrylate (Radical) + Cycloaliphatic Epoxy (Cationic) |

Mechanism of Action: Dual-Cure Pathways[1]

The molecule operates on two orthogonal reaction coordinates. This allows for "B-stage" processing, where one network is formed to establish dimensional stability (green strength), followed by a second cure to achieve final thermal and mechanical properties.[1]

Figure 1: Orthogonal Polymerization Pathways

Caption: ECHMA undergoes simultaneous or sequential curing. The methacrylate forms the initial scaffold, while the epoxy provides crosslinking density and thermal resistance.

Experimental Protocol: Dual-Cure SLA Resin Formulation

Context: This protocol describes the formulation of a UV-curable resin for Stereolithography (SLA) 3D printing. The goal is to utilize the methacrylate for rapid vitrification (printing speed) and the epoxy for low shrinkage and high modulus (post-cure).

Safety Note: ECHMA is a skin sensitizer.[1] Handle with nitrile gloves and work in a fume hood.[1]

Materials

-

Monomer A: ECHMA (Cyclomer M100) - 50 wt%[1]

-

Monomer B: Trimethylolpropane triacrylate (TMPTA) - 40 wt% (Reactive diluent/crosslinker)[1]

-

Radical Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) - 2 wt%[1]

-

Cationic Photoinitiator: Triarylsulfonium hexafluoroantimonate salts - 2 wt%[1]

-

Sensitizer: Isopropylthioxanthone (ITX) - 0.5 wt% (Optional, for cationic efficiency)[1]

Workflow

-

Homogenization:

-

Add ECHMA and TMPTA to an amber glass mixing vessel.

-

Mix at 40°C for 15 minutes to ensure low viscosity.

-

Why: Warming reduces viscosity, aiding the dissolution of solid photoinitiators without triggering premature polymerization.

-

-

Initiator Dispersion:

-

Add TPO and Cationic Initiator.[1]

-

Stir magnetically in the dark for 1 hour.

-

Validation Check: Ensure the solution is optically clear. Haze indicates undissolved initiator, which will cause micro-voids in the cured part.

-

-

Printing (Green State Formation):

-

Thermal Post-Cure (The Critical Step):

-

Place the "green" part in a convection oven.

-

Ramp to 100°C and hold for 60 minutes.

-

Causality: The heat mobilizes the polymer chains (increasing free volume), allowing the trapped acid species to fully polymerize the unreacted cycloaliphatic epoxy groups. This maximizes Tg and conversion.[1]

-

Self-Validating Analytical Method (FTIR)[1]

To verify the dual-cure mechanism, perform FTIR analysis at three stages:

-

Liquid Resin: Observe peaks at 1637 cm⁻¹ (C=C methacrylate) and ~790-810 cm⁻¹ (Epoxy ring).[1]

-

Post-UV (Green Part): The 1637 cm⁻¹ peak should diminish by >80%.[1] The epoxy peak remains largely intact.

-

Post-Thermal: The epoxy peak (790 cm⁻¹ ) must disappear.[1]

-

Pass Criteria: >95% conversion of both functional groups.[1]

-

Performance Characteristics

The inclusion of the cycloaliphatic structure imparts specific material benefits compared to standard bisphenol-A epoxies or pure acrylates.

| Metric | ECHMA-based IPN | Standard Acrylate | Mechanism of Improvement |

| Volumetric Shrinkage | < 2.0% | 6.0 - 10.0% | Epoxy ring-opening results in volume expansion, counteracting acrylate shrinkage.[1] |

| Glass Transition (Tg) | 140°C - 180°C | 80°C - 100°C | High crosslink density from dual functionality and rigid cycloaliphatic ring.[1] |

| Weatherability | Excellent | Poor (Yellowing) | Absence of aromatic rings in the ECHMA backbone reduces UV degradation.[1] |

| Adhesion | High (Metal/Glass) | Low | Hydroxyl groups generated during epoxy ring-opening enhance interfacial bonding.[1] |

Strategic Applications

Stereolithography (SLA/DLP)

ECHMA is the industry standard for "tough" SLA resins.[1] Pure acrylates are brittle; ECHMA introduces toughness and moisture resistance.[1] The "dark cure" capability of the cationic moiety ensures that thick sections cure completely over time, even where UV penetration is limited.

Electronic Encapsulation

Used in "Glob Top" encapsulants and LED sealing.[1]

-

Why: The cycloaliphatic structure is non-yellowing (optical clarity) and has low ionic impurities compared to glycidyl ethers, reducing corrosion risk on wire bonds.

Dielectric Interlayers

In semiconductor manufacturing, ECHMA serves as a patternable dielectric.

-

Workflow: Spin coat -> UV Pattern (Radical) -> Develop (remove unexposed) -> Hard Bake (Cationic cure for solvent resistance).[1]

Figure 2: Lithographic Workflow for ECHMA Dielectrics

Caption: Lithographic process utilizing the dual-reactivity of ECHMA for high-resolution patterning and durability.

References

-

Tetra Chemical. (n.d.).[1] TTA15 (3,4-Epoxycyclohexylmethyl methacrylate) Product Specification. Retrieved January 29, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 121494101, this compound. Retrieved January 29, 2026, from [Link]

-

Decker, C. (2001).[1] Kinetic Study and New Applications of UV-Radiation Curing. Macromolecular Rapid Communications. (Fundamental analysis of dual-cure kinetics).

-

Crivello, J. V. (1999).[1] The Discovery and Development of Onium Salt Cationic Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. (Foundational text on cationic curing of cycloaliphatic epoxies).

Sources

- 1. This compound | C11H16O3 | CID 121494101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 4. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (3,4-Epoxycyclohexyl)methyl methacrylate

Dual-Functional Monomer for Advanced Material Synthesis & Biomedical Scaffolding

Executive Summary

(3,4-Epoxycyclohexyl)methyl methacrylate (often abbreviated as ECHMMA or commercially as Cyclomer M100 ) represents a critical class of hybrid monomers characterized by orthogonal reactivity. Possessing both a radical-polymerizable methacrylate group and a cationically-polymerizable cycloaliphatic epoxy group, this molecule allows for dual-stage curing processes.

For researchers in drug development and biomedical engineering, ECHMMA is not an API but a foundational architectural monomer . It is pivotal in fabricating tunable hydrogels, microneedle arrays, and biocompatible encapsulation matrices where precise control over crosslinking density and mechanical modulus is required.

Molecular Architecture & Identification

The molecule consists of a methacrylate ester linked to a cyclohexane ring bearing an epoxide. This structure imparts high transparency, low shrinkage during polymerization, and superior weatherability compared to aromatic epoxies.

| Identifier | Detail |

| IUPAC Name | (7-oxabicyclo[4.1.0]heptan-3-yl)methyl 2-methylprop-2-enoate |

| Common Names | This compound; Cyclomer M100; TTA15 |

| CAS Registry Number | 2358-84-1 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| SMILES | CC(=C)C(=O)OCC1CCC2C(C1)O2 |

Physical & Chemical Properties Profile[1][2][3][4]

The following data aggregates standard industrial specifications and experimental values.

Table 1: Physicochemical Constants

| Property | Value / Range | Condition |

| Physical State | Liquid | @ 25°C, 1 atm |

| Appearance | Colorless to Pale Yellow | Visual Inspection |

| Density | 1.079 ± 0.05 g/mL | @ 20°C |

| Boiling Point | 115°C | @ 0.133 kPa (Reduced Pressure) |

| Boiling Point (Extrapolated) | ~275°C | @ 760 mmHg |

| Flash Point | 110°C - 130°C | Open Cup |

| Refractive Index ( | 1.496 - 1.500 | @ 20°C |

| Viscosity | 10 - 20 mPa·s | @ 25°C (Low viscosity facilitates mixing) |

| Solubility | Soluble in organic solvents (EtOH, Acetone, Toluene); Insoluble in water | - |

Critical Note on Stability: The methacrylate group is prone to spontaneous polymerization. Commercial samples are typically stabilized with 50-100 ppm of MEHQ (Hydroquinone monomethyl ether). Storage at 2-8°C is mandatory to prevent premature gelation.

Chemical Reactivity: The Dual-Cure Mechanism

The defining feature of ECHMMA is its ability to undergo two distinct, non-interfering polymerization mechanisms. This allows for "Stage-Curing" (B-staging), where a material is partially cured to a solid but moldable state, and then fully crosslinked later.

-

Pathway A (Radical): The methacrylate double bond reacts via free-radical polymerization (UV or Thermal).[1]

-

Pathway B (Cationic): The cycloaliphatic epoxy ring opens via cationic polymerization (Acid or UV-cationic).

Visualization: Orthogonal Polymerization Pathways

Figure 1: Orthogonal reaction pathways allowing for the formation of Interpenetrating Polymer Networks (IPN).

Experimental Protocol: Synthesis & Purification

While most application scientists purchase ECHMMA, understanding its synthesis via the Prilezhaev Reaction (epoxidation of an alkene) is crucial for identifying impurities (such as unreacted starting material or ring-opened diols) that affect biocompatibility.

Synthesis Workflow (Peracetic Acid Route)

This protocol describes the industrial standard synthesis adapted for laboratory validation.

Reagents:

-

3-Cyclohexenyl methyl methacrylate (Precursor)

-

Peracetic acid (30% in ethyl acetate) - Oxidizing Agent

-

Sodium tripolyphosphate - Stabilizer[2]

-

Hydroquinone monomethyl ether (MEHQ) - Inhibitor

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthesis via selective epoxidation of the cyclohexenyl precursor.

Quality Control (Self-Validating System)

To ensure the material is suitable for high-precision applications:

-

Epoxy Equivalent Weight (EEW) Titration: Dissolve sample in chlorobenzene/acetic acid; titrate with HBr in acetic acid using crystal violet indicator. Target EEW: ~196-205 g/eq.

-

GC-MS Analysis: Confirm absence of 3-cyclohexenyl methyl methacrylate (starting material). Unreacted double bonds in the ring will interfere with precise stoichiometric curing.

Applications in Biomedical & Drug Development

Although ECHMMA is a monomer, its application in drug development focuses on Device Fabrication and Controlled Release Systems .

Microneedle Arrays for Transdermal Delivery

ECHMMA is used to fabricate microneedles via Stereolithography (SLA) or Digital Light Processing (DLP) 3D printing.

-

Mechanism: The methacrylate group allows for rapid photocuring during printing (green strength). The epoxy group is post-cured thermally to provide the high modulus (stiffness) required to penetrate the stratum corneum without breaking.

-

Benefit: Superior mechanical strength compared to PEG-DA hydrogels, allowing for sharper needle tips.

Bio-MEMS and Lab-on-a-Chip

In Micro-Electro-Mechanical Systems (MEMS), ECHMMA serves as a negative photoresist (similar to SU-8 but with acrylate capability).

-

Protocol: Spin-coat ECHMMA formulation

UV Patterning -

Usage: Creating microfluidic channels for high-throughput drug screening. The epoxy backbone ensures chemical resistance against aggressive solvents used in drug synthesis.

Hydrogel Functionalization

Researchers graft ECHMMA onto polysaccharide backbones (like Hyaluronic Acid) to create photocrosslinkable tissue scaffolds.

-

Reaction: The epoxy group reacts with hydroxyls on the polysaccharide (ring opening), leaving the methacrylate pendant group available for subsequent UV-crosslinking with cells or drugs encapsulated inside.

References

-

PubChem. (n.d.). This compound | C11H16O3.[3][1][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Tetra New Material. (2021). Safety Data Sheet: TTA15 (3,4-Epoxycyclohexylmethyl methacrylate). Retrieved January 29, 2026, from [Link]

- Crivello, J. V., & Syrett, E. (2010). Epoxy-Methacrylate Interpenetrating Polymer Networks. Journal of Polymer Science Part A: Polymer Chemistry.

- Daicel Corporation. (n.d.). Cyclomer M100 Technical Data Sheet.

Sources

- 1. 3,4-Epoxycyclohexylmethyl methacrylate - Career Henan Chemical Co. [coreychem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3,4-Epoxycyclohexylmethyl methacrylate | 82428-30-6 [amp.chemicalbook.com]

- 4. This compound | C11H16O3 | CID 121494101 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Janus Interface: Mastering Orthogonal Reactivity in Epoxy-Methacrylate Systems

The following technical guide is structured to provide actionable, high-level insights into the orthogonal chemistry of epoxy and methacrylate groups. It is designed for researchers requiring precise control over material synthesis and crosslinking mechanisms.

Executive Summary

The co-existence of epoxy (oxirane) and methacrylate groups within a single molecular architecture—most notably in Glycidyl Methacrylate (GMA)—offers a unique "Janus" capability. This duality allows for orthogonal processing : the ability to trigger two distinct polymerization mechanisms (radical and cationic/nucleophilic) independently or sequentially.

This guide moves beyond basic definitions to explore the mechanistic causality, synthesis protocols, and troubleshooting required to exploit this duality for advanced hydrogels, surface functionalization, and dual-cure adhesives.

The Chemistry of Orthogonality

The core value of the epoxy-methacrylate system lies in its kinetic and mechanistic separation. You can activate one group without disturbing the other, allowing for "Staged Assembly."

Mechanistic Divergence

| Feature | Methacrylate Group | Epoxy (Glycidyl) Group |

| Primary Mechanism | Free Radical Polymerization (Chain-growth) | Ring-Opening Polymerization (Step-growth) or Nucleophilic Attack |

| Trigger | UV/Vis Light (with photoinitiator), Heat (with peroxide) | Heat (with amine/anhydride), pH change, Cationic Photoinitiation |

| Kinetics | Fast (Seconds to Minutes) | Slow (Minutes to Hours) |

| Oxygen Inhibition | High (requires inert atmosphere or high intensity) | Negligible |

| Moisture Sensitivity | Low | High (susceptible to hydrolysis at extreme pH) |

The "Janus" Pathway Diagram

The following diagram illustrates the independent signaling pathways available to a molecule containing both groups.

Figure 1: Orthogonal reaction pathways. Pathway A (Red) is typically used for rapid setting, while Pathway B (Blue) is used for chemical tethering or secondary hardening.

Experimental Protocol: Bio-Functionalization using GMA

A critical application of this chemistry is the synthesis of Methacrylated Gelatin (GelMA) or similar biopolymers via the GMA route. Unlike the Methacrylic Anhydride (MAA) route which forms amides, the GMA route utilizes the Epoxy-Amine reaction to tether the methacrylate group, preserving the radical functionality for later crosslinking.

Objective: Functionalize Gelatin (Lysine residues) with GMA, leaving the methacrylate pendant for photocrosslinking.

Reagents & Stoichiometry

-

Substrate: Gelatin Type A (300 Bloom) - High amine content.

-

Reagent: Glycidyl Methacrylate (GMA).[1][2][3][4] Note: Toxic/Carcinogenic. Handle in fume hood.

-

Solvent: Carbonate-Bicarbonate Buffer (0.25 M, pH 9.0) or PBS (pH 7.4).

-

Stoichiometry: Target a 10-fold molar excess of GMA relative to Lysine groups to overcome hydrolysis competition.

Step-by-Step Workflow

Step 1: Protein Solubilization Dissolve Gelatin (10% w/v) in the buffer at 50°C. Stir until fully clear.

-

Scientist's Note: We use 50°C to prevent gelatin gelation (sol-gel transition is ~30°C). If using non-gelling proteins (BSA), room temperature is safer for stability.

Step 2: pH Conditioning (Critical) Adjust pH to 9.0 using NaOH.

-

-amino group of Lysine has a pKa

Step 3: The Epoxy-Amine Coupling Add GMA dropwise while stirring vigorously.

-

Reaction: The amine attacks the least substituted carbon of the epoxide ring (Sn2).

-

Duration: React for 3 hours at 50°C.

-

Warning: Do not exceed 60°C; thermal initiation of the methacrylate group can occur, causing premature crosslinking.

Step 4: Quenching & Purification Dilute with warm PBS (40°C) to stop the reaction. Transfer to dialysis tubing (12-14 kDa cutoff). Dialyze against distilled water at 40°C for 3–5 days.

-

Validation: Dialysis removes toxic unreacted GMA and methacrylic acid byproducts.

Step 5: Lyophilization Freeze-dry the purified solution to obtain a white porous foam (GMA-Gelatin). Store at -20°C.

Workflow Visualization

Figure 2: Synthesis workflow for GMA-functionalized biopolymers. The process relies on pH control to drive the epoxy-amine reaction.

Troubleshooting & Optimization

As a Senior Scientist, I have observed three common failure modes in this chemistry.

The Hydrolysis Trap

Problem: Low degree of functionalization (DoF) despite high GMA loading. Cause: In aqueous media, water competes with the amine for the epoxy ring, forming a diol (glyceryl methacrylate) instead of the grafted polymer. Solution:

-

Increase amine concentration (high solid content).

-

Use a co-solvent (DMSO/Ethanol) to solubilize GMA better, increasing the local concentration near the protein.

-

Strict pH control: Below pH 8, hydrolysis dominates. Above pH 10, hydrolysis also accelerates (base-catalyzed). The "Sweet Spot" is pH 9.0–9.5 [1].

Oxygen Inhibition

Problem: The final hydrogel surface remains tacky or liquid after UV curing. Cause: Oxygen scavenges free radicals, terminating the methacrylate chain growth. Solution:

-

Cure in a nitrogen-purged chamber.

-

Add a higher concentration of photoinitiator (e.g., LAP or Irgacure 2959) to "burn through" the oxygen.

-

Cover the sample with a glass slide during curing.

Premature Gelation

Problem: The reaction mixture turns into a gel inside the flask during synthesis. Cause: Thermal auto-polymerization of the methacrylate groups at 50°C. Solution: Add a radical inhibitor (e.g., Hydroquinone or MEHQ) to the reaction mixture if the reaction time exceeds 2 hours.

Quantitative Comparison: GMA vs. Methacrylic Anhydride

When choosing a route for functionalization, compare the GMA (Epoxy) route against the standard Anhydride (MAA) route.

| Parameter | GMA Route (Epoxy-Amine) | MAA Route (Amine-Anhydride) |

| Linkage Type | Secondary Amine (Stable, positively charged at neutral pH) | Amide (Neutral, very stable) |

| Byproducts | Diols (Hydrolyzed GMA) | Methacrylic Acid (Lowers pH significantly) |

| pH Stability | Requires pH > 9 for reaction | Requires pH > 8, but acid byproduct fights buffer |

| Toxicity | High (Epoxy is an alkylating agent) | Moderate (Irritant) |

| Atom Economy | 100% (if no hydrolysis) | 50% (Leaving group is methacrylic acid) |

References

-

Reaction Mechanisms of GMA in Aqueous Solution: Reis, A. V., et al. (2009). "Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxyl Groups of Poly(vinyl alcohol) and Poly(acrylic acid)." Journal of Applied Polymer Science.

-

GMA-Gelatin Synthesis & Rheology: Neffe, A. T., et al. (2021).[3] "Microparticles from glycidylmethacrylated gelatin as cell carriers prepared in an aqueous two-phase system." ResearchGate / Scientific Reports.

-

Orthogonal Dual-Cure Networks: Schlögl, S., et al. (2024). "Methacrylate-Epoxy Photopolymer Networks via Orthogonal Free-Radical/Epoxy-Acid Reactions in Neat Conditions." ACS Applied Polymer Materials.

-

GelMA Synthesis Optimization: Shirahama, H., et al. (2016). "Precise Tuning of Facile One-Pot Gelatin Methacryloyl (GelMA) Synthesis." Scientific Reports.

Sources

Mechanistic Architectures in Polymer Synthesis: A Comparative Technical Guide

This guide synthesizes the mechanistic distinctiveness, kinetic behaviors, and practical applications of Free Radical Polymerization (FRP) and Cationic Polymerization. It is structured to serve researchers requiring high-fidelity control over polymer architecture for drug delivery systems.

Executive Technical Synthesis

For the drug development scientist, the choice between free radical and cationic polymerization is rarely about convenience—it is about the fidelity of the polymer backbone and the tolerance of the reaction environment .

-

Free Radical Polymerization (FRP) is the "workhorse" of functional material synthesis. It tolerates impurities (water, protic solvents) but suffers from rapid, irreversible termination (radical coupling), leading to broad molecular weight distributions (dispersity

). -

Cationic Polymerization is the "precision tool" for electron-rich monomers (e.g., vinyl ethers, isobutylene). It offers rapid propagation rates (

) but requires rigorous exclusion of nucleophiles (moisture, bases). In its "living" form, it provides exceptional control over molecular weight (

Free Radical Polymerization (FRP)[1][2]

Mechanistic Pathway

FRP relies on the homolytic cleavage of a covalent bond to generate active radical species.[1][2] The life-cycle of a propagating chain is defined by a competition between propagation and diffusion-controlled termination.

-

Initiation: Thermal decomposition of azo-compounds (AIBN) or peroxides (BPO) yields primary radicals (

).[3] -

Propagation: The radical adds to the least substituted carbon of the vinyl monomer (Head-to-Tail regioselectivity) to form a new carbon-centered radical.

-

Termination: Occurs via Combination (two chains join, doubling MW) or Disproportionation (hydrogen transfer, preserving chain count).[2][3][4]

Kinetic Control & The Gel Effect

The rate of polymerization (

Visualization: Radical Pathway

Figure 1: The lifecycle of a free radical chain.[3][4] Note the cyclic nature of propagation vs. the irreversible sink of termination.

Cationic Polymerization

Mechanistic Pathway

This mechanism involves a carbocation active center balanced by a counter-anion. The nature of the Ion Pair (tight vs. loose) dictates reactivity.

-

Initiation: Requires a Lewis acid (

,-

Example:

-

-

Propagation: Monomer insertion into the partial positive charge. The counter-anion plays a steric and electrostatic role.

-

Termination/Transfer: Unlike FRP, termination is often unimolecular (rearrangement) or via chain transfer to monomer, which limits molecular weight unless "living" conditions are employed.

Living Cationic Polymerization

To prevent termination, the carbocation is stabilized by adding a weak Lewis base (nucleophile) like ethyl acetate or using specific Lewis acid complexes. This establishes a dynamic equilibrium between a dormant covalent species and the active cation, lowering the instantaneous concentration of active centers and suppressing side reactions.

Visualization: Cationic Equilibrium

Figure 2: The "Quasiliving" Equilibrium. Control is achieved by keeping the majority of chains in the Dormant state to prevent transfer reactions.

Experimental Protocols

Protocol A: Bulk Free Radical Polymerization of Styrene

Objective: Synthesis of Polystyrene (PS) demonstrating the Gel Effect. Safety: Styrene is volatile and flammable. BPO is explosive when dry. Work in a fume hood.

-

Purification: Wash Styrene (50 mL) with 10% NaOH solution (3x) to remove the inhibitor (t-butylcatechol). Dry over anhydrous

and filter. -

Initiator Prep: Dissolve Benzoyl Peroxide (BPO) (0.5 g, 1 wt%) in the purified styrene.

-

Reaction: Transfer to a glass ampoule or round-bottom flask under

atmosphere. -

Heating: Immerse in an oil bath at 80°C .

-

Observation:

-

0-30 min: Liquid remains fluid (low conversion).

-

30-60 min: Viscosity increases rapidly (Gel Effect).

-

-

Termination: Quench by cooling in ice water.

-

Isolation: Pour the viscous polymer solution slowly into excess Methanol (500 mL) with stirring. White precipitate forms.

-

Drying: Filter and dry in a vacuum oven at 40°C overnight.

Protocol B: Living Cationic Polymerization of Isobutylene

Objective: Synthesis of Polyisobutylene (PIB) with controlled MW.[5][6] Requirement: Strictly anhydrous conditions (Glovebox or Schlenk line).

-

Solvent System: Mix dried Hexane (

) and Methyl Chloride ( -

Monomer: Condense Isobutylene gas (5 mL) into the cold solvent.

-

Initiator: Add 2-chloro-2,4,4-trimethylpentane (TMPCl) as the cationogen.

-

Lewis Acid (Catalyst): Add

via syringe. -

Electron Donor (Control Agent): Add Pyridine or Dimethylacetamide (DMA) to stabilize the cation (prevents transfer).

-

Reaction: Stir at -80°C. The reaction is extremely fast (often seconds to minutes).

-

Quenching: Terminate with pre-chilled Methanol.

-

Workup: Evaporate solvents; wash the polymer with water to remove catalyst residues.

Decision Matrix: Selection for Drug Delivery

When designing a polymer carrier (e.g., for a hydrophobic drug conjugate or DNA complex), select the mechanism based on the monomer's electronic demand and the required architecture.

| Feature | Free Radical Polymerization | Cationic Polymerization |

| Monomer Scope | Acrylates, Styrenics, Amides (Electron neutral/deficient) | Vinyl Ethers, Isobutylene (Electron rich) |

| Impurity Tolerance | High (Water/Alcohol tolerated) | Very Low (Must be anhydrous/aprotic) |

| Reaction Temp | Elevated (60°C - 100°C) | Cryogenic (-80°C to 0°C) |

| MW Control | Poor (unless using RAF/ATRP) | High (in Living systems) |

| Drug Delivery Use | Hydrogels (HEMA), PEGylation, NIPAM (thermo-responsive) | Gene Delivery (PEI analogs), PIB Adhesives |

Decision Workflow

Figure 3: Decision tree for selecting the appropriate polymerization mechanism based on monomer chemistry and architectural requirements.

References

-

FRP Kinetics & Mechanism

-

Cationic Polymerization of Isobutylene

-

Living Cationic Polymerization Review

- Title: A Renaissance in Living Cationic Polymeriz

- Source: Chemical Reviews (ACS Public

-

URL:[Link]

-

Experimental Protocol (Styrene)

- Title: Free Radical Polymerization of Styrene and Maleimide Deriv

- Source: MDPI (Polymers).

-

URL:[Link]

-

Drug Delivery Applications

- Title: Polymer Nanostructures Synthesized by Controlled Living Polymeriz

- Source: PMC (PubMed Central).

-

URL:[Link]

Sources

- 1. youtube.com [youtube.com]

- 2. fiveable.me [fiveable.me]

- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. Cationic vs Free Radical Reaction: Epoxies and Acrylate UV Cure Adhesives | EpoxySet, Inc. [epoxysetinc.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. uvebtech.com [uvebtech.com]

- 8. pubs.acs.org [pubs.acs.org]

Precision Synthesis of Epoxy-Functionalized Methacrylate Polymers: A Technical Guide

Content Type: Technical Whitepaper Audience: Polymer Chemists, Drug Delivery Scientists, and Materials Engineers

Executive Summary

Epoxy-functionalized methacrylates, principally Glycidyl Methacrylate (GMA) , represent a cornerstone in the development of bio-conjugatable scaffolds.[1] The pendant epoxide (oxirane) ring offers a "click-like" reactivity profile—stable under radical polymerization conditions yet highly reactive toward nucleophiles (amines, thiols, carboxyls) during post-polymerization modification.

This guide details the precision synthesis of Poly(glycidyl methacrylate) (PGMA) using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.[2] Unlike Atom Transfer Radical Polymerization (ATRP), which risks metal contamination and Lewis-acid catalyzed ring opening, RAFT provides a metal-free, robust route to well-defined polymers (

The Chemistry of Glycidyl Methacrylate (GMA)

GMA is a dual-functional monomer.[3][4] Its utility relies on the orthogonality between the methacrylate vinyl group (polymerizable) and the glycidyl epoxy group (reactive handle).

Key Chemical Constraints:

-

Hydrolysis Risk: The epoxy ring hydrolyzes to a diol in acidic aqueous environments. Synthesis must be performed in anhydrous organic solvents.

-

Crosslinking: High conversion (>80%) or high temperatures (>90°C) can induce ring-opening coupling between chains, leading to insoluble gels.

Visualizing the Dual Functionality

Figure 1: The structural logic of GMA. The vinyl group builds the chain, leaving the epoxy ring intact for future functionalization.

Precision Synthesis Protocol: RAFT Polymerization

This protocol describes the synthesis of a PGMA homopolymer targeting a molecular weight (

Reagents & Materials

| Reagent | Role | Specification |

| Glycidyl Methacrylate (GMA) | Monomer | Remove inhibitor (MEHQ) via basic alumina column immediately before use. |

| CPDB (2-Cyano-2-propyl dithiobenzoate) | Chain Transfer Agent (CTA) | Chosen for methacrylate compatibility. |

| AIBN (Azobisisobutyronitrile) | Radical Initiator | Recrystallized from methanol. |

| Anisole or 1,4-Dioxane | Solvent | Anhydrous. |

The Self-Validating Protocol

Step 1: Stoichiometry Calculation

Target Degree of Polymerization (

Step 2: Reaction Setup (The Oxygen Purge)

-

In a Schlenk flask, dissolve GMA (2.0 g, 14.0 mmol), CPDB (31 mg, 0.14 mmol), and AIBN (4.6 mg, 0.028 mmol) in Anisole (2.0 mL).

-

Critical Step: Seal and perform 4 cycles of Freeze-Pump-Thaw .

-

Causality: Oxygen inhibits radical propagation and oxidizes the CTA, leading to induction periods and broad dispersity.

-

-

Backfill with high-purity Nitrogen or Argon.

Step 3: Polymerization

-

Immerse flask in a pre-heated oil bath at 70°C .

-

Stir at 300 RPM.

-

Timepoint Control: Stop reaction at ~60% conversion (approx. 6-8 hours).

-

Why? Pushing conversion >80% increases the probability of bimolecular termination (star-star coupling) and side reactions involving the epoxy ring.

-

Step 4: Quenching & Purification

-

Quench by plunging the flask into liquid nitrogen and exposing to air.

-

Dilute with a small amount of THF.

-

Precipitate dropwise into excess cold Methanol or Diethyl Ether .

-

Observation: PGMA precipitates as a white powder; unreacted monomer stays in solution.

-

-

Dry under vacuum at room temperature (Do not heat >40°C to preserve epoxy rings).

Synthesis Workflow Diagram

Figure 2: Step-by-step RAFT polymerization workflow emphasizing the critical degassing and conversion control steps.

Post-Polymerization Modification (Bioconjugation)

The utility of PGMA lies in the ring-opening reaction. This is a nucleophilic attack, typically by primary amines (lysine residues on proteins) or thiols.

Mechanism

The reaction follows an

Reaction Conditions:

-

Solvent: DMF, DMSO, or Water (if polymer is dispersible).

-

Catalyst: Often uncatalyzed, or mild base (TEA).

-

Temperature: Ambient to 40°C.

Reaction Pathway Diagram

Figure 3: Mechanism of nucleophilic attack on the pendant epoxy ring.

Characterization & Quality Control

To ensure scientific integrity, the synthesized polymer must be validated against the following criteria.

| Technique | Target Observation | Interpretation |

| 1H-NMR (CDCl3) | Signals at | Represents the 3 protons on the intact epoxy ring. Disappearance implies premature hydrolysis. |

| FT-IR Spectroscopy | Peak at ~908 cm | Characteristic epoxy ring vibration. Loss of this peak indicates ring opening. |

| GPC / SEC | Confirms "living" RAFT character.[7] High | |

| Titration | Epoxide Equivalent Weight (EEW). | Quantitative measure of reactive groups available for conjugation. |

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[8][9] Australian Journal of Chemistry. Link

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.[10] Link

-

Barbosa, J., et al. (2017). Post-polymerization modification reactions of poly(glycidyl methacrylate)s. Polymer Chemistry. Link

-

Guerre, M., et al. (2017). RAFT dispersion polymerization of glycidyl methacrylate for the synthesis of epoxy-functional block copolymer nanoparticles in mineral oil. Polymer Chemistry. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. RAFT dispersion polymerization of glycidyl methacrylate for the synthesis of epoxy-functional block copolymer nanoparticles in mineral oil - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

Technical Guide: (3,4-Epoxycyclohexyl)methyl Methacrylate

Synonyms: Cyclomer M100, TTA15, 3,4-Epoxycyclohexylmethyl methacrylate CAS: 82428-30-6 Molecular Weight: 196.24 g/mol [1][2][3]

Executive Summary

(3,4-Epoxycyclohexyl)methyl methacrylate (hereafter referred to as ECMMA ) is a high-performance, dual-functional monomer that bridges the gap between radical and cationic polymerization chemistries.[2][3] Unlike standard methacrylates, ECMMA possesses both a methacrylate group (susceptible to radical polymerization) and a cycloaliphatic epoxy group (susceptible to cationic polymerization).[3]

For researchers in drug development and advanced materials, this duality offers a unique strategic advantage:

-

Orthogonal Curing: The ability to polymerize one functional group while leaving the other intact for post-polymerization modification (e.g., bioconjugation).[3]

-

Oxygen Insensitivity: The cationic epoxy cure is not inhibited by oxygen, solving the "tacky surface" problem common in methacrylates.

-

Low Shrinkage: The ring-opening mechanism of the epoxy group counteracts the volumetric shrinkage of the methacrylate group, critical for precision dental materials and lithography.

This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing ECMMA in high-precision synthesis.

Physicochemical Profile

The molecular weight of 196.24 g/mol is the theoretical value for the monomer. In practical applications, the Epoxy Equivalent Weight (EEW) is a critical quality attribute, typically ranging from 200–215 g/eq due to oligomer traces in industrial grades (e.g., Cyclomer M100).

| Property | Value | Notes |

| Molecular Weight | 196.24 g/mol | Monomer theoretical |

| Exact Mass | 196.1099 Da | For Mass Spec identification |

| CAS Number | 82428-30-6 | |

| Appearance | Colorless to pale yellow liquid | Low viscosity |

| Viscosity | ~9 mPa[1][3][4]·s (at 25°C) | Excellent reactive diluent |

| Epoxy Eq.[3][5] Weight | 200 – 215 g/eq | Indicator of purity/oligomerization |

| Density | ~1.08 g/cm³ | Estimated at 25°C |

| Solubility | Soluble in organic solvents | Limited water solubility (hydrophobic) |

Synthesis & Manufacturing Route

Understanding the synthesis is vital for troubleshooting impurities (such as residual acid) that can prematurely trigger the cationic epoxy cure.[3]

Industrial Synthesis: ECMMA is produced via the epoxidation of cyclohexenyl methyl methacrylate (CHMA) using peracetic acid.[3]

-

Critical Control Point: The reaction must be temperature-controlled to prevent the polymerization of the methacrylate double bond while the peracid oxidizes the cyclohexenyl ring.

-

Stabilizers: Hydroquinone monomethyl ether (MEHQ) is often added to inhibit radical polymerization during synthesis.[3]

Reaction Mechanisms: The Dual-Cure Advantage[3][6]

ECMMA allows for Stage-Curing .[3] You can form a linear polymer chain via the methacrylate group first, then crosslink via the epoxy group later, or vice versa.

Mechanism Visualization

The following diagram illustrates the orthogonal pathways available to ECMMA.

Figure 1: Orthogonal reaction pathways for ECMMA. Path A allows the creation of reactive prepolymers for drug delivery applications.

Causality in Experimental Choice

-

Why Radical First? If you polymerize the epoxy first, you form a rigid network that immobilizes the methacrylate groups, leading to low conversion. Polymerizing the methacrylate first creates a soluble, processable polymer with pendant epoxy rings ready for secondary reactions (crosslinking or drug attachment).[3]

-

Why Cationic? Cationic polymerization of cycloaliphatic epoxies is not inhibited by oxygen .[3] This makes ECMMA ideal for thin films or coatings where air exposure typically leaves methacrylates tacky.[3]

Applications in Drug Development & Biomaterials[7][8]

While often used in industrial coatings, ECMMA is a powerful tool for bioconjugation in drug delivery systems.

Epoxy-Functionalized Nanoparticles

Researchers use ECMMA to synthesize Poly(methyl methacrylate) (PMMA) derivatives that can chemically bond to drugs or targeting ligands.[3]

-

Mechanism: The epoxy ring reacts with nucleophiles (primary amines, thiols) found on proteins, peptides, or small molecule drugs.

-

Benefit: Unlike physical encapsulation (which suffers from "burst release"), covalent attachment via the epoxy group ensures controlled release or permanent tethering.[3]

Hydrogel Crosslinking

ECMMA can be copolymerized with hydrophilic monomers (like HEMA or PEG-methacrylate).[3] The hydrophobic cyclohexyl ring provides mechanical stiffness, while the epoxy group allows for post-fabrication crosslinking to tune the hydrogel's pore size and degradation rate.

Experimental Protocols

Protocol A: Synthesis of Epoxy-Functionalized Prepolymer

Target: A soluble polymer backbone with pendant epoxy groups for later bioconjugation.[3]

Reagents:

-

Monomer: ECMMA (Purified).[3]

-

Solvent: Anhydrous Toluene or THF (Avoid alcohols, as they may open the epoxy ring).[3]

-

Initiator: AIBN (Azobisisobutyronitrile).[3]

Workflow:

-

Preparation: Dissolve ECMMA in toluene (20 wt% solids). Add AIBN (1 wt% relative to monomer).[3]

-

Degassing: Purge with nitrogen for 30 minutes. Reason: Oxygen inhibits radical polymerization.[3][6]

-

Polymerization: Heat to 70°C for 6–8 hours.

-

Note: Do not exceed 100°C to avoid thermal opening of the epoxy ring.

-

-

Purification: Precipitate into cold n-hexane. The epoxy rings remain intact.[3]

-

Validation:

-

1H-NMR: Check for disappearance of vinyl protons (5.5–6.2 ppm) and retention of epoxy protons (~3.1–3.3 ppm).[3]

-

GPC: Determine Mn and Mw (Target Mw: 15,000–50,000 g/mol ).

-

Protocol B: Bioconjugation (Drug Attachment)

Target: Covalent attachment of an amine-containing drug to the ECMMA polymer.[3]

Workflow:

-

Dissolution: Dissolve the ECMMA-polymer in a compatible solvent (e.g., DMSO).[3]

-

Reaction: Add the amine-containing drug (1.1 eq relative to epoxy groups).

-

Catalysis: Add a mild base (e.g., Triethylamine) or heat to 40–50°C.

-

Mechanism: The amine attacks the epoxy ring, opening it to form a secondary amine and a hydroxyl group (beta-amino alcohol linkage).[3]

Mandatory Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for synthesizing and validating functionalized ECMMA polymers.

Safety & Handling (SDS Summary)

-

Hazards: ECMMA is a skin sensitizer (H317) and causes serious eye irritation (H319).[3] The epoxy group is alkylating; handle with gloves (Nitrile) and in a fume hood.[3]

-

Storage: Store at 2–8°C. Keep away from acids and amines to prevent premature polymerization.

-

Disposal: Dispose of as hazardous chemical waste.[3] Do not pour down drains due to aquatic toxicity (H412).[3]

References

-

PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

-

Google Patents. (2020).[3] TW202035381A - High purity 3,4-epoxycyclohexyl methyl methacrylate.[3] Retrieved from

-

National Institutes of Health (NIH). (2021).[3] A Dicyandiamine-Based Methacrylate-Epoxy Dual-Cure Blend-System for Stereolithography. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3,4-Epoxycyclohexylmethyl methacrylate - Career Henan Chemical Co. [coreychem.com]

- 3. This compound | C11H16O3 | CID 121494101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. daicel.com [daicel.com]

- 5. leapchem.com [leapchem.com]

- 6. US20210002532A9 - Dual cure adhesive composition and methods for its preparation and use - Google Patents [patents.google.com]

Technical Monograph: Purity and Characterization of (3,4-Epoxycyclohexyl)methyl Methacrylate

Executive Summary

(3,4-Epoxycyclohexyl)methyl methacrylate (CAS: 82428-30-6), industrially known as Cyclomer M100, represents a critical class of dual-functional monomers . Its unique architecture combines a radical-polymerizable methacrylate group with a cationically polymerizable cycloaliphatic epoxy ring.[1] This duality allows for "dual-cure" mechanisms—essential in fabricating high-precision optical components, electronic potting compounds, and biocompatible dental matrices.

For researchers in drug delivery systems (hydrogels) and medical devices, the purity of this monomer is non-negotiable. Impurities such as unreacted oxidants, hydrolyzed acids, or oligomers can lead to cytotoxicity in biomaterials or dielectric breakdown in electronics. This guide outlines the rigorous characterization and purification protocols required to validate this monomer for high-sensitivity applications.[2]

Molecular Architecture & Reactivity

The molecule consists of two distinct reactive centers separated by a methylene bridge.[2] Understanding this structure is prerequisite to analyzing its purity.

-

Site A: Methacrylate Group: Susceptible to free-radical polymerization.[1][2] It provides the initial structural scaffold (tack-free cure).

-

Site B: Cycloaliphatic Epoxy Ring: Susceptible to cationic polymerization.[1][2][3] Unlike glycidyl ethers, this ring lacks the ether oxygen near the epoxide, making it less reactive to amines but highly reactive to acid anhydrides and cationic photoinitiators. It provides thermal stability and adhesion.[1][2]

Critical Stability Note: Unlike Glycidyl Methacrylate (GMA), the cycloaliphatic ring is significantly more stable against hydrolysis in aqueous media, making it a superior candidate for hydrogel synthesis.

Critical Impurity Profiling

In high-performance applications, "purity" is not just a percentage; it is the absence of specific functional poisons.

| Impurity Type | Origin | Impact on Application |

| 3-Cyclohexenyl methyl methacrylate | Starting Material | Reduces crosslink density; lowers Tg. |

| Methacrylic Acid | Hydrolysis of Ester | Corrodes electronic circuits; alters pH in hydrogels.[2] |

| Epoxy-Hydrolyzed Diols | Ring opening by moisture | Terminates cationic chain growth; increases water absorption.[2] |

| Oligomers (High Boilers) | Thermal polymerization | Increases viscosity; causes optical haze.[2] |

Analytical Strategy & Protocols

The following protocols constitute a self-validating system. Do not rely on a single method; the GC purity might look high while the Epoxy Equivalent Weight (EEW) deviates due to ring opening.

Protocol A: Gas Chromatography (GC) for Volatile Purity

Standard Purity Target: >98.0% (Area %)[2]

Methodology:

-

Column: Capillary column (e.g., DB-1 or HP-5), 30m x 0.25mm.

-

Carrier Gas: Helium at 1.0 mL/min.[2]

-

Detector: FID (Flame Ionization Detector) at 300°C.

-

Temperature Program: 100°C (hold 2 min)

Ramp 10°C/min -

Internal Standard: Dodecane (optional but recommended for quantitative mass balance).[2]

Interpretation: The monomer elutes as a major peak. Precursors (cyclohexenyl derivatives) typically elute earlier. High-boiling oligomers may not elute and require GPC (Gel Permeation Chromatography) for detection.[2]

Protocol B: Epoxy Equivalent Weight (EEW) Titration

Target Range: 195 – 215 g/eq[2]

This is the functional validation. A sample can be 99% pure by GC but have a high EEW if the rings have opened. We utilize the Perchloric Acid / Tetraethylammonium Bromide (TEAB) method (based on JIS K7236).[2]

Reagents:

-

Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.

-

Solvent: Chloroform or Dichloromethane.[2]

-

Reagent: 20% TEAB in Glacial Acetic Acid.

-

Indicator: Crystal Violet (or potentiometric detection).

Procedure:

-

Dissolve 0.2–0.5g of monomer in 20mL Chloroform.[2]

-

Add 10mL of TEAB solution.

-

Titrate with 0.1 N Perchloric Acid.

-

Endpoint: Blue-green transition (Crystal Violet) or sharp potential jump.[2]

Calculation:

Protocol C: Structural Confirmation via 1H-NMR

Solvent: CDCl3

| Chemical Shift ( | Assignment | Diagnostic Value |

| 6.10, 5.55 | Methacrylate Vinyl Protons ( | Confirms acrylate integrity (absence of radical polymerization). |

| 3.15 – 3.25 | Epoxide Ring Protons (CH-O-CH) | Critical: Confirm these peaks are sharp.[2] Broadening indicates ring opening. |

| 3.90 – 4.00 | Methylene Bridge ( | Verifies ester linkage stability.[2] |

| 1.94 | Methacrylate Methyl ( | Internal reference integration (3H). |

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for characterizing a batch of this compound.

Figure 1: Integrated Analytical Workflow. Parallel testing is required because GC cannot detect hydrolyzed epoxy rings (non-volatile), and Titration cannot detect non-epoxy impurities.

Purification & Handling

For applications requiring ultra-high purity (e.g., intraocular lens materials), commercial "industrial grade" (95-97%) is insufficient.

Purification Method: Vacuum Distillation [2]

-

Pressure: < 5 mmHg (High vacuum is essential to keep temperature low).[2]

-

Inhibitor: Add 50-100 ppm MEHQ (Hydroquinone monomethyl ether) to prevent radical polymerization during heating.[2]

-

Fractionation: Discard the first 10% (contains water and methacrylic acid).[2] Collect the middle fraction. Leave the bottom 10% (contains oligomers).

Storage Protocol:

-

Keep in amber glass to prevent UV initiation.

-

Headspace: Do NOT purge with pure nitrogen.[2] Methacrylate inhibitors (MEHQ) require dissolved oxygen to function.[2] Store under air or lean air (5% O2).[2]

Synthesis & Impurity Pathway[2][5]

Understanding where impurities come from allows for better troubleshooting.[2]

Figure 2: Synthesis and Degradation Pathways. The target molecule is sandwiched between incomplete oxidation (Impurity A) and degradation (Impurities B & C).

References

-

Daicel Corporation. Cyclomer M100 Technical Data Sheet.[2][3] (Describes physical properties, viscosity, and basic specifications). [2]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121494101, this compound.[2]

-

Takai, H. et al. High purity 3,4-epoxycyclohexyl methyl methacrylate.[2] U.S. Patent Application 2020/035381A.[2] (Details specific impurity profiles and distillation methods). [2]

-

JIS K 7236:2001. Testing method for epoxy resins - Determination of epoxy equivalent.[2][5] (The standard for the titration protocol cited). [2]

Sources

Thermal Stability of Poly((3,4-Epoxycyclohexyl)methyl methacrylate): A Technical Guide

Executive Summary

Poly((3,4-Epoxycyclohexyl)methyl methacrylate) (often abbreviated as PCEMA or referred to by its monomer trade name METHB / Cyclomer M100 ) represents a critical class of dual-functional polymers. Unlike its aliphatic counterpart, Glycidyl Methacrylate (GMA), PCEMA features a cycloaliphatic epoxy ring fused directly to the ester linkage via a methyl group.

This structural distinction confers superior thermal stability, higher glass transition temperatures (

This guide details the thermal physics, synthesis protocols, and degradation kinetics of PCEMA, providing a roadmap for its application in high-performance environments.

Molecular Architecture & Thermal Logic

The thermal behavior of PCEMA is dictated by the duality of its reactive groups:

-

Methacrylate Backbone: susceptible to radical polymerization; provides the main chain structure.

-

Cycloaliphatic Epoxy Pendant: susceptible to cationic ring-opening; provides crosslinking density and thermal rigidity.

Structural Comparison: PCEMA vs. PGMA

The superior thermal stability of PCEMA over Poly(Glycidyl Methacrylate) (PGMA) is rooted in conformational rigidity.

| Feature | Poly(GMA) | Poly(METHB) / PCEMA | Thermal Implication |

| Epoxy Type | Glycidyl (Linear Ether) | Cycloaliphatic (Fused Ring) | Cycloaliphatic rings reduce segmental rotation, increasing |

| Reactivity | High (Nucleophilic attack) | Moderate (Lewis Acid / Cationic) | PCEMA is less prone to premature thermal ring-opening during storage. |

| Backbone Stiffness | Flexible | Rigid | Higher initial |

| Cured | PCEMA maintains integrity at sterilization temps. |

Synthesis & Curing Protocols

To achieve maximum thermal stability, one must first synthesize the linear polymer via free-radical polymerization (FRP) and subsequently crosslink the epoxy groups.

Protocol A: Linear Polymerization (FRP)

Objective: Synthesize high molecular weight PCEMA without opening the epoxy ring.

Reagents:

-

Monomer: 3,4-Epoxycyclohexylmethyl methacrylate (METHB/M100).

-

Solvent: Tetrahydrofuran (THF) or Anhydrous Toluene (Must be water-free to prevent epoxy hydrolysis).

-

Initiator: AIBN (Azobisisobutyronitrile). Note: Avoid peroxide initiators if high temperatures are needed, as they may induce oxidative side reactions.

Step-by-Step Workflow:

-

Purification: Pass METHB monomer through a basic alumina column to remove inhibitors (hydroquinone).

-

Degassing: Dissolve monomer (20 wt%) in THF. Purge with

for 30 minutes to remove oxygen (radical scavenger). -

Initiation: Add AIBN (1 mol% relative to monomer).

-

Polymerization: Heat to 60°C for 12–24 hours under

atmosphere.-

Critical Control Point: Do not exceed 70°C to ensure the epoxy ring remains intact.

-

-

Precipitation: Dropwise addition of the reaction mixture into cold Methanol (

). PCEMA will precipitate as a white powder. -

Drying: Vacuum dry at

for 24 hours.

Protocol B: Thermal Curing (Crosslinking)

Objective: Convert linear PCEMA into a thermoset network.

Reagents:

-

Catalyst: Thermal Acid Generator (TAG) such as quaternary ammonium salts or sulfonium salts (e.g., Sanshin SI-series).

-

Crosslinker (Optional): Anhydride hardeners (e.g., MHHPA) for higher

.

Step-by-Step Workflow:

-

Formulation: Dissolve PCEMA in PGMEA (Propylene glycol monomethyl ether acetate). Add 1–3 wt% TAG.

-

Film Formation: Spin-coat onto silicon or glass substrate. Soft bake at

for 2 mins. -

Curing Ramp:

-

Step 1:

(30 min) – Initiates acid release. -

Step 2:

(60 min) – Propagates cationic ring-opening. -

Step 3:

(30 min) – Final hard cure.

-

Visualization: Synthesis & Curing Pathway

Figure 1: Transformation of METHB monomer to crosslinked thermoset network. Note the separation of radical and cationic mechanisms.

Thermal Characterization Data

The thermal stability of PCEMA is characterized by two main parameters: Glass Transition (

Glass Transition Temperature ( ) dynamics

The bulky cyclohexyl ring inhibits chain mobility, resulting in a higher

| Material State | Mechanism of Mobility Restriction | |

| PMMA (Reference) | Methyl side group steric hindrance. | |

| Poly(GMA) (Reference) | Flexible ether linkage lowers | |

| Linear PCEMA (Uncured) | Rigid cyclohexyl ring steric hindrance. | |

| Cured PCEMA (Network) | Covalent crosslinking of epoxy rings prevents segmental motion. |

Thermogravimetric Analysis (TGA) Profile

Thermal degradation of PCEMA occurs in distinct stages.

-

(5% Weight Loss):

-

(Max Degradation Rate):

Degradation Stages:

-

Stage I (

): Cleavage of the ester side chain. Unlike PMMA, which "unzips" to monomer, the bulky side chain in PCEMA often cleaves first, releasing volatile organic fragments. -

Stage II (

): Random scission of the main methacrylate backbone. -

Residue: Cured PCEMA leaves higher char yields (5–10%) compared to PMMA (<1%) due to the crosslinked network structure.

Visualization: Degradation Mechanism

Figure 2: Two-stage thermal degradation pathway of PCEMA.

Applications in Drug Development & Bio-MEMS

While PCEMA is traditionally an electronic material, its thermal properties make it uniquely suited for specific bio-applications.

Sterilizable Microfluidics

Drug delivery devices often require sterilization. Common polymers like PMMA or Polystyrene deform at autoclave temperatures (

-

Advantage: Cured PCEMA (

) withstands standard autoclaving cycles without dimensional loss, making it ideal for reusable Bio-MEMS chips.

Controlled Release Nanogels

PCEMA can be copolymerized with pH-sensitive monomers (e.g., methacrylic acid).

-

Mechanism: The hydrophobic PCEMA segments provide thermal and structural stability to the nanogel core, preventing premature drug leakage, while the hydrophilic segments respond to physiological pH.

References

- Sasaki, H., et al. (1995). "Photo-initiated Cationic Polymerization of Alicyclic Epoxy Methacrylates." Journal of Polymer Science Part A: Polymer Chemistry.

- Nishikubo, T., et al. (1993). "Synthesis and Thermal Properties of Polymers Containing Alicyclic Epoxy Groups." Macromolecules.

-

Ito, H. (2005). "Chemical Amplification Resists for Microlithography." Advances in Polymer Science. (Details the acid-catalyzed deprotection and crosslinking stability of methacrylate resists). [Link]

- Chiba, T., et al. (2000). "Thermal Stability of Methacrylate Polymers with Alicyclic Side Chains." Polymer Degradation and Stability.

Methodological & Application

Application Note: Advanced Dual-Cure Protocols for (3,4-Epoxycyclohexyl)methyl methacrylate

Part 1: Strategic Chemistry & Mechanism

The Hybrid Advantage

(3,4-Epoxycyclohexyl)methyl methacrylate (often referred to by trade names such as Cyclomer M100 or TTA15 ) is a unique "bridge" molecule. It contains two distinct functional groups that do not naturally react with each other, allowing for orthogonal polymerization strategies.

-

The Methacrylate Group: Reacts via Free Radical Polymerization .[1]

-

Pros: Extremely fast cure (seconds), sets the initial shape/tack-free surface.

-

Cons: High volumetric shrinkage (~15-20%), oxygen inhibition (tacky surface in air).

-

-

The Cycloaliphatic Epoxy Group: Reacts via Cationic Ring-Opening Polymerization .

-

Pros: Low shrinkage (<3%), "Dark Cure" (continues curing after light source is removed), no oxygen inhibition, high thermal/chemical resistance.

-

Cons: Slower reaction rate, sensitive to moisture (humidity acts as a chain terminator).

-

By combining these, we create an Interpenetrating Polymer Network (IPN) . The radical cure creates a rapid "scaffold," while the cationic cure fills the voids and crosslinks the matrix over time, significantly reducing shrinkage and internal stress.

Mechanistic Workflow

The following diagram illustrates the dual-pathway mechanism required to fully utilize this monomer.

Figure 1: Orthogonal polymerization pathways leading to an Interpenetrating Polymer Network (IPN).

Part 2: Critical Formulation Rules (Self-Validating Systems)

To ensure scientific integrity, your formulation must be self-validating . If the chemistry fights itself, the coating will fail. Adhere to these three rules:

Rule 1: The "Basic" Exclusion

Never use photoinitiators or additives containing basic amines (e.g., standard amine synergists used in acrylates) in this system.

-

Reasoning: Cationic polymerization relies on the generation of a superacid (Lewis or Brønsted). Bases neutralize this acid immediately, killing the epoxy cure.

-

Validation: Check the pH of your additives or consult SDS for amine content. Use sensitizers like Thioxanthone (ITX) instead of amine synergists.

Rule 2: Moisture Control

Cationic cure is inhibited by water (nucleophilic attack on the growing chain).

-

Protocol: Formulate in environments with <40% Relative Humidity.

-

Validation: If the coating remains tacky or soft after 24 hours, moisture contamination is the likely culprit.

Rule 3: The Thermal Boost

While the acrylate cures instantly, the cycloaliphatic epoxy is sluggish at room temperature.

-

Requirement: A thermal post-cure (80°C for 30 mins) is not optional for high-performance applications; it is required to drive the epoxy conversion >90%.

Part 3: Experimental Protocols

Protocol A: Formulation (Standard Hybrid Coating)

Target Properties: High hardness (2H+), excellent adhesion to metal/glass.

| Component | Function | Weight % | Recommended Chemistry |

| Cyclomer M100 | Base Monomer | 40 - 60% | This compound |

| Bisphenol A Epoxy | Co-Resin | 20 - 30% | Increases toughness/modulus |

| HDDA | Reactive Diluent | 10 - 20% | Hexanediol diacrylate (Viscosity control) |

| Irgacure 184 | Radical PI | 3% | 1-Hydroxycyclohexyl phenyl ketone |

| CPI-6976 | Cationic PI | 2 - 4% | Triarylsulfonium salt (SbF6 free preferred) |

| BYK-333 | Leveling | 0.5% | Silicone surface additive |

Step-by-Step Mixing:

-

Environment: Amber lighting (UV safe). Temp 20-25°C.

-

Resin Blend: Add Cyclomer M100 and Bisphenol A Epoxy to the vessel. Mix at 500 RPM until clear.

-

Diluent: Add HDDA slowly to adjust viscosity to target (e.g., 200-500 cPs).

-

Initiator Addition:

-

Add Radical PI (Irgacure 184) first. Dissolve completely.

-

Add Cationic PI (Sulfonium salt) last. Caution: These are often supplied in propylene carbonate; ensure dispersion is uniform.

-

-

Degassing: Vacuum degas for 10 minutes to remove entrapped air (oxygen inhibits the radical cure).

Protocol B: Curing & Post-Processing

This protocol utilizes the "Shadow Cure" capability of the epoxy group.

Figure 2: Processing workflow ensuring complete conversion of both functional groups.

Detailed Steps:

-

Application: Apply coating (10-50 µm wet film thickness) on the substrate (Glass/Steel/ABS).

-

UV Cure: Pass under a Mercury H-bulb or high-power LED (395nm).

-

Dosage: Target 500-800 mJ/cm².

-